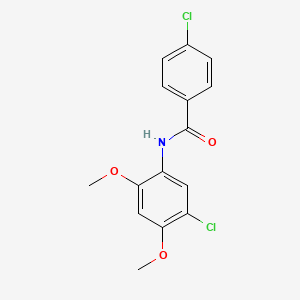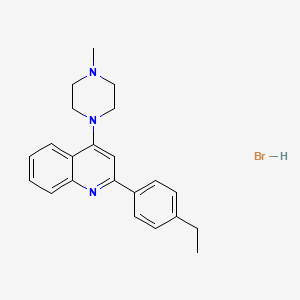![molecular formula C16H17Cl2N3 B11946263 Benzenamine, 4-[(2,6-dichlorophenyl)azo]-N,N-diethyl- CAS No. 58633-05-9](/img/structure/B11946263.png)
Benzenamine, 4-[(2,6-dichlorophenyl)azo]-N,N-diethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 4-[(2,6-dichlorophenyl)azo]-N,N-diethyl- is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This particular compound is known for its vibrant color and is often used as a dye in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-[(2,6-dichlorophenyl)azo]-N,N-diethyl- typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2,6-dichloroaniline to form the diazonium salt. This is achieved by treating 2,6-dichloroaniline with sodium nitrite in the presence of hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with N,N-diethylaniline under basic conditions to form the azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pH, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and consistency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, 4-[(2,6-dichlorophenyl)azo]-N,N-diethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or nitric acid as catalysts.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenamine, 4-[(2,6-dichlorophenyl)azo]-N,N-diethyl- has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific cellular targets.
Industry: Utilized in the production of colored plastics, textiles, and inks.
Wirkmechanismus
The compound exerts its effects primarily through its ability to interact with specific molecular targets. The azo group can undergo reduction within the cellular environment, leading to the formation of reactive intermediates that can bind to proteins and nucleic acids. This interaction can result in changes in cellular function and structure, making the compound useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenamine, 4-chloro-N-[(2,6-dichlorophenyl)methylene]
- Benzenamine, 4,4’-methylenebis [3-chloro-2,6-diethyl-]
Uniqueness
Benzenamine, 4-[(2,6-dichlorophenyl)azo]-N,N-diethyl- is unique due to its specific substitution pattern and the presence of the azo group. This gives it distinct chemical and physical properties, such as its vibrant color and reactivity, which are not observed in similar compounds. Its ability to undergo a wide range of chemical reactions and its diverse applications in various fields further highlight its uniqueness.
Eigenschaften
CAS-Nummer |
58633-05-9 |
|---|---|
Molekularformel |
C16H17Cl2N3 |
Molekulargewicht |
322.2 g/mol |
IUPAC-Name |
4-[(2,6-dichlorophenyl)diazenyl]-N,N-diethylaniline |
InChI |
InChI=1S/C16H17Cl2N3/c1-3-21(4-2)13-10-8-12(9-11-13)19-20-16-14(17)6-5-7-15(16)18/h5-11H,3-4H2,1-2H3 |
InChI-Schlüssel |
OCLUTLIVHOXWCL-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=C(C=CC=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Benzo[c]phenanthrene-6-carboxylic acid](/img/structure/B11946207.png)
![N-benzo[c]phenanthren-5-ylacetamide](/img/structure/B11946220.png)
![1-Cyclopentyl-3-(1-methylbenzimidazol-2-yl)pyrrolo[3,2-b]quinoxalin-2-amine](/img/structure/B11946222.png)
![4-[(2-Toluidinocarbonyl)amino]benzoic acid](/img/structure/B11946237.png)






